4-Methyl-1-(propan-2-YL)piperidin-4-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylpiperidin-4-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-6-4-9(3,11)5-7-10/h8,11H,4-7H2,1-3H3 |
InChI Key |
IQHHWUDJDCLCNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)(C)O |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Elucidation of 4 Methyl 1 Propan 2 Yl Piperidin 4 Ol Structure
Comprehensive Spectroscopic Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Assignment (¹H, ¹³C)
No experimental ¹H or ¹³C NMR data for 4-Methyl-1-(propan-2-YL)piperidin-4-OL is currently available in the surveyed literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Detailed experimental IR and Raman spectra for this compound have not been published.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
There is no available mass spectrometry data detailing the molecular ion peak and fragmentation patterns for this compound.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Ground State Properties
No computational studies employing Density Functional Theory to determine the optimized molecular geometries and perform a conformational analysis of this compound were found.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are fundamental to its chemical reactivity and biological activity. Analysis of the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov
Molecular Electrostatic Potential (MEP) mapping is another crucial tool that illustrates the charge distribution within a molecule. nih.gov The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov Green areas indicate neutral potential. nih.gov For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, identifying them as primary sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms.
Table 1: Illustrative Electronic Properties of this compound This table presents hypothetical data based on typical computational outputs for similar molecules.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.65 | Indicates high kinetic stability and relatively low chemical reactivity. nih.gov |
Prediction of Vibrational Frequencies and NMR Chemical Shifts
Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the vibrational frequencies, one can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and scissoring of bonds. scirp.org For this compound, calculations would predict characteristic frequencies for key functional groups. For instance, the O-H stretching vibration of the alcohol group would be expected in the 3400-3600 cm⁻¹ region. C-H stretching vibrations for the methyl, isopropyl, and piperidine ring protons would appear around 2800-3000 cm⁻¹. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational models like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predictions for ¹H and ¹³C nuclei are instrumental in structural elucidation. idc-online.com Computational analysis can help assign specific peaks in an experimental NMR spectrum to particular atoms within the this compound structure, confirming its connectivity and stereochemistry. Machine learning algorithms are also emerging as powerful tools for predicting NMR chemical shifts with high accuracy. nih.govmdpi.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table shows typical frequency ranges for the functional groups present in the target molecule based on general spectroscopic data and computational studies of related compounds.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3400 - 3600 |
| C-H (Alkyl) | Stretching | 2850 - 2980 researchgate.net |
| C-N (Amine) | Stretching | 1000 - 1250 |
| C-O (Alcohol) | Stretching | 1050 - 1150 |
Global and Local Chemical Reactivity Parameters
Derived from the HOMO and LUMO energies, global chemical reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. nih.gov Key parameters include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Higher values indicate greater stability. nih.gov
Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily a molecule will undergo a chemical reaction. nih.gov
Electrophilicity Index (ω): This parameter quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a molecule is a good electrophile. nih.gov
These global descriptors give a general overview of the molecule's reactivity. For a more detailed understanding, local reactivity descriptors such as Fukui functions are employed. These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks, complementing the qualitative picture provided by MEP analysis.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects
While quantum mechanical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. nih.gov
These simulations are crucial for:
Conformational Sampling: The piperidine ring can exist in various conformations, such as chair and boat forms. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them.
Solvation Effects: MD simulations explicitly model the interactions between the solute (the piperidine derivative) and the solvent molecules. This allows for the study of how solvation influences the molecule's conformation and dynamics, including the formation of hydrogen bonds between the molecule's hydroxyl and nitrogen groups and the surrounding water.
In Silico Prediction of Potential Biological Targets and Activity Spectra for Piperidine Derivatives
The piperidine scaffold is a common feature in many pharmacologically active compounds. clinmedkaz.org In silico (computer-based) tools can predict the potential biological activities and protein targets of new molecules based on their chemical structure. Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure and compare it to databases of known bioactive compounds to generate a spectrum of likely biological effects. clinmedkaz.orgresearchgate.net
For piperidine derivatives, these tools often predict activities related to the central nervous system (CNS), such as neurotransmitter uptake inhibition or receptor modulation. clinmedkaz.org Other predicted activities can include anti-inflammatory, antibacterial, or various enzyme inhibitory effects. researchgate.netwindows.net These predictions are probabilistic and serve as a valuable guide for prioritizing further in vitro and in vivo experimental studies. researchgate.net Computational modeling can also suggest optimal points on the molecule for further chemical modification to enhance binding affinity for specific biological targets. nih.gov
Table 3: Illustrative Predicted Biological Activities for a Piperidine Scaffold This table presents a sample output that might be generated by an in silico prediction tool for a novel piperidine derivative.
| Predicted Activity Class | Probability Score (Pa) | Potential Target Family |
|---|---|---|
| GPCR Ligand | 0.75 | G-protein coupled receptors |
| Kinase Inhibitor | 0.62 | Protein kinases |
| Ion Channel Modulator | 0.58 | Voltage-gated or ligand-gated ion channels |
| Enzyme Inhibitor | 0.51 | Various enzyme classes (e.g., proteases) |
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis provide deeper insights into the chemical bonding and weak interactions within a molecule. QTAIM analyzes the topology of the electron density to define atoms, bonds, and the nature of the interactions between them. By locating bond critical points (BCPs) and analyzing the electron density at these points, QTAIM can characterize the strength and type of chemical bonds (covalent vs. ionic).
NCI analysis is particularly useful for visualizing and characterizing weak, non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.gov The NCI method generates 3D isosurfaces where different colors represent different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. nih.gov For this compound, NCI analysis could visualize potential intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the piperidine nitrogen, as well as van der Waals interactions between the alkyl substituents.
Structure Activity Relationship Sar Studies and Medicinal Chemistry Implications
Elucidation of Key Structural Features of 4-Methyl-1-(propan-2-YL)piperidin-4-OL for Biological Activity
Piperidine (B6355638) Ring: This six-membered saturated heterocycle serves as the central scaffold. Its chair-like conformation orients the substituents in specific axial or equatorial positions, which is critical for interaction with biological targets. The basic nitrogen atom within the ring is typically protonated at physiological pH, allowing for ionic interactions or hydrogen bonding with receptor sites, a common feature in the binding of ligands to monoamine transporters and other receptors. acs.org
N-isopropyl (propan-2-YL) Group: The substituent on the piperidine nitrogen significantly influences the compound's properties. The isopropyl group affects the molecule's lipophilicity, basicity (pKa), and steric profile. Variations in the N-substituent are a common strategy to modulate receptor selectivity and potency. For instance, in other piperidine series, altering the size and nature of the N-alkyl or N-arylalkyl group has been shown to dramatically shift activity between different receptor subtypes. acs.org
C4-Hydroxyl Group: The tertiary alcohol at the C4 position is a key pharmacophoric feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions within a receptor's binding pocket. This functional group can enhance binding affinity and contribute to the molecule's solubility profile. In many 4-hydroxypiperidine derivatives, this group is essential for potent biological activity. nih.gov
Impact of Positional and Substituent Variations on Pharmacological Properties
Systematic modification of the this compound structure allows for a detailed exploration of its SAR, providing insights into how small structural changes can lead to significant shifts in pharmacological effects.
Variations at the Piperidine Nitrogen (N1): The N-substituent is a primary point for modification to tune a compound's properties. Replacing the isopropyl group with other alkyl, aryl, or aralkyl moieties can impact receptor affinity and selectivity. For instance, studies on various piperidine-based ligands have shown that increasing the size of the N-substituent (e.g., from methyl to phenethyl) can enhance potency at certain opioid or dopamine (B1211576) receptors. nih.gov Conversely, removing the N-substituent (N-demethylation) in some cocaine analogues leads to improved activity at serotonin (B10506) and norepinephrine (B1679862) transporters. acs.org
Variations at the C4 Position: The substituents at the C4 position are critical for activity.
Alkyl Group: Changing the C4-methyl group to a hydrogen, ethyl, or larger alkyl group can probe the steric tolerance of the binding site. In some compound series, a larger alkyl group may enhance lipophilicity and van der Waals interactions, leading to increased potency, while in others, it may cause steric clashes that reduce affinity.
Hydroxyl Group: Modification or replacement of the C4-hydroxyl group can have profound effects. Esterification or etherification of this group alters its hydrogen bonding capability and lipophilicity. Replacing the hydroxyl group with other functionalities like an amine, amide, or cyano group would fundamentally change the interaction profile of the molecule with its target.
The following table illustrates hypothetical SAR trends based on common observations in related 1,4-disubstituted piperidine series.
| Modification from Parent Compound | R1 (N-Substituent) | R2 (C4-Substituent) | R3 (C4-Substituent) | Expected Impact on Activity |
| Parent Compound | Isopropyl | Methyl | OH | Baseline Activity |
| N-Demethylation | Methyl | Methyl | OH | May alter selectivity and potency |
| N-Alkylation | n-Propyl | Methyl | OH | Potential change in potency |
| N-Arylation | Phenyl | Methyl | OH | Significant change in pharmacological profile |
| C4-Dealkylation | Isopropyl | H | OH | Likely decrease in potency/activity |
| C4-Alkylation | Isopropyl | Ethyl | OH | May increase or decrease potency based on target |
| C4-Dehydroxylation | Isopropyl | Methyl | H | Significant loss of activity expected |
Role of Chiral Centers and Stereochemistry in Modulating Biological Effects
The presence of a methyl and a hydroxyl group on the same carbon atom (C4) makes this compound a chiral molecule. This means it exists as a pair of enantiomers, which are non-superimposable mirror images of each other. Biological systems, such as receptors and enzymes, are themselves chiral, and they often exhibit stereoselectivity, interacting differently with each enantiomer of a chiral drug.
The differential interaction can result in one enantiomer (the eutomer) having significantly higher potency than the other (the distomer). In some cases, the distomer may be inactive, have a different type of activity, or even contribute to undesirable side effects. For instance, studies on chiral 1,4-disubstituted piperidines have demonstrated that the stereochemistry at chiral centers can dramatically affect binding affinity and functional activity at various receptors. google.com
Therefore, the synthesis and pharmacological evaluation of the individual (R)- and (S)-enantiomers of this compound are essential to fully characterize its biological profile. Determining the absolute configuration of the more active enantiomer provides crucial information about the three-dimensional pharmacophore required for optimal interaction with the biological target.
Scaffold Hopping and Bioisosteric Replacements Strategies within Piperidine Architectures
In medicinal chemistry, scaffold hopping and bioisosteric replacement are powerful strategies for lead optimization. researchgate.net These techniques are used to discover novel chemotypes with improved potency, selectivity, or pharmacokinetic properties while retaining the key pharmacophoric features of the original lead compound.
Scaffold Hopping: This strategy involves replacing the central piperidine core with a different, structurally distinct scaffold that maintains a similar spatial arrangement of the key functional groups. The goal is to identify novel intellectual property, overcome issues with metabolism or toxicity associated with the original scaffold, or improve synthetic accessibility. researchgate.netacs.org For this compound, potential scaffold hops could include:
Pyrrolidine (B122466) or Azetidine rings: Smaller heterocyclic rings that could alter conformational flexibility.
Tropane scaffold: A bicyclic amine that introduces greater rigidity, which can improve selectivity.
Acyclic analogues: Opening the piperidine ring to create a more flexible molecule, which might interact differently with the target.
Bioisosteric Replacements: Bioisosterism involves substituting a functional group with another group that has similar physical or chemical properties, leading to a molecule that retains the desired biological activity.
Hydroxyl Group Replacement: The tertiary hydroxyl group could be replaced with bioisosteres such as a primary amide (-CONH2), a hydroxymethyl group (-CH2OH), or even a fluorinated methyl group (-CF2H) to modulate hydrogen bonding capacity and metabolic stability.
Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced with other six-membered heterocycles like morpholine or thiomorpholine to alter polarity and solubility. nih.gov
Rational Design Principles for Novel Piperidine-Based Chemical Probes and Lead Compounds
The SAR data derived from studying this compound and its analogues provide the foundation for the rational design of new and improved compounds. nih.gov The goal is to create chemical probes for studying biological pathways or to develop lead compounds for drug discovery programs.
Key design principles include:
Pharmacophore Modeling: Based on the SAR, a 3D pharmacophore model can be constructed. This model defines the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, basic nitrogen) and their required spatial arrangement for biological activity.
Structure-Based Design: If the structure of the biological target is known, molecular docking studies can be used to predict how newly designed analogues will bind. This allows for the design of compounds with optimized interactions, potentially leading to higher potency and selectivity. acs.org
Property-Based Design: In addition to optimizing potency, rational design must also consider physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME). Modifications can be made to the lead structure to improve properties like solubility, lipophilicity (LogP), and metabolic stability, thereby increasing the likelihood of developing a successful drug candidate. For instance, incorporating polar groups or reducing lipophilicity can improve oral bioavailability. nih.gov
By systematically applying these principles, the simple scaffold of this compound can serve as a starting point for the development of highly optimized and potentially therapeutic piperidine-based compounds.
Future Research Directions for 4 Methyl 1 Propan 2 Yl Piperidin 4 Ol Analogues
Development of Innovative and Efficient Synthetic Strategies for Complex Piperidine (B6355638) Derivatives
A primary objective for future research is to move beyond traditional, often lengthy synthetic routes to create complex and diverse analogues of 4-Methyl-1-(propan-2-YL)piperidin-4-OL. The development of more efficient and modular synthetic methodologies is crucial for accelerating the drug discovery process. medhealthreview.comnews-medical.net
Recent breakthroughs have provided powerful tools for this purpose. For instance, a novel two-step strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. medhealthreview.comnews-medical.netsciencedaily.com This method first uses enzymes to precisely install hydroxyl groups onto the piperidine ring, which can then be used as handles for further modification. medhealthreview.com The subsequent use of nickel electrocatalysis for radical cross-coupling allows for the efficient formation of new carbon-carbon bonds without the need for costly precious metal catalysts like palladium or cumbersome protecting group strategies. medhealthreview.comnews-medical.net This approach can drastically shorten synthetic sequences, reducing processes that traditionally took up to 17 steps down to as few as 2-5 steps. medhealthreview.comnews-medical.net
Other modern synthetic routes that will be instrumental in generating analogues include:
Catalytic Hydrogenation: The reduction of substituted pyridine (B92270) precursors remains a fundamental and widely used method. nih.gov Advances in this area focus on achieving high stereoselectivity through the use of transition metal catalysts like rhodium, iridium, and cobalt, allowing for the creation of specific isomers. nih.gov
Intramolecular Cyclization: Various methods, including radical-mediated amine cyclization and oxidative amination of non-activated alkenes, offer pathways to construct the piperidine ring with diverse functional groups already in place. nih.gov
Multi-component Reactions: These reactions allow for the assembly of complex piperidine structures from three or more starting materials in a single step, offering a rapid way to build molecular complexity. ajchem-a.com
| Strategy | Description | Key Advantages | References |
|---|---|---|---|
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | A two-step modular approach involving enzymatic hydroxylation followed by nickel-catalyzed bond formation. | Reduces step count significantly (e.g., 17 steps to 2-5), cost-effective, avoids precious metals. | medhealthreview.comnews-medical.netsciencedaily.com |
| Asymmetric Catalytic Hydrogenation | Reduction of pyridine precursors using chiral catalysts (e.g., Iridium, Rhodium complexes). | High stereoselectivity, access to specific isomers. | nih.gov |
| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor containing a nitrogen source and active sites. | Good for creating substituted piperidines and condensed ring systems. | nih.gov |
The application of these innovative strategies will enable the efficient synthesis of libraries of complex, three-dimensional analogues of this compound, providing a rich pool of compounds for biological screening.
Exploration of Novel Biological Targets and Mechanisms of Action
The versatility of the piperidine scaffold allows it to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org Future research should aim to explore novel therapeutic applications for analogues of this compound by screening them against new and challenging biological targets. clinmedkaz.org
The piperidine moiety is a key component in drugs targeting various diseases, from cancer to neurological disorders and infectious diseases. nih.govencyclopedia.pub Analogues could be designed to target:
G-Protein Coupled Receptors (GPCRs): Many piperidine-containing drugs act on GPCRs. For example, derivatives have been developed as potent CCR5 antagonists for HIV therapy. nih.govnih.gov
Enzymes: Piperidine derivatives can be potent enzyme inhibitors. Novel analogues could be investigated as inhibitors of targets like Cathepsin K for osteoporosis or acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease. encyclopedia.pubmdpi.com
Kinases: The piperidine motif has been successfully incorporated into kinase inhibitors, which are crucial in oncology. nih.gov
Ion Channels: Some piperidine alkaloids exhibit activity against ion channels, such as Na+ channels, suggesting a potential mechanism for anticonvulsant or analgesic effects. nih.gov
| Target Class | Specific Example | Therapeutic Area | References |
|---|---|---|---|
| GPCRs | CCR5 Receptor | HIV/AIDS | nih.govnih.gov |
| Opioid Receptors | μ-opioid (MOR) | Pain Management | encyclopedia.pub |
| Enzymes | Cathepsin K | Osteoporosis | mdpi.com |
| Enzymes | Acetylcholinesterase (AChE) | Alzheimer's Disease | encyclopedia.pub |
| Enzymes | Phosphatidylinositol 4-kinase (PI4K) | Malaria | acs.org |
| Ion Channels | Voltage-gated Na+ channels | Epilepsy, Neuropathic Pain | nih.gov |
In silico prediction tools can be employed as a preliminary step to evaluate potential targets and biological activity spectra for newly designed analogues, helping to direct preclinical studies more effectively. clinmedkaz.org By exploring these and other novel targets, research on this compound analogues can venture into new therapeutic areas.
Application of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape. nih.govresearchgate.net These computational tools can process vast amounts of data to identify patterns and make predictions, significantly accelerating the design-synthesize-test cycle. mdpi.comnih.gov For the development of this compound analogues, AI and ML can be applied in several key areas:
Virtual Screening: AI algorithms can rapidly screen massive virtual libraries of potential piperidine analogues to identify those with the highest probability of binding to a specific biological target. mdpi.comnih.gov
Predictive Modeling: ML models, such as Support Vector Machines (SVMs), can be trained to predict the biological activities, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and toxicity profiles of novel compounds before they are synthesized. nih.govmdpi.com This helps prioritize the most promising candidates and reduce the reliance on expensive and time-consuming experimental work. nih.gov
De Novo Drug Design: Generative AI models, including variational autoencoders, can design entirely new piperidine-based molecular structures that are optimized for a desired therapeutic profile. mdpi.com These models learn from existing chemical data to generate novel, valid, and synthesizable molecules. mdpi.com
Synthesis Planning: AI can also assist in planning the most efficient synthetic routes for the designed molecules, further streamlining the discovery process. researchgate.net
Expansion of the Medicinal Chemistry Space and Chemical Diversity for Piperidine Frameworks
A critical aspect of future research is the deliberate expansion of the chemical space occupied by analogues of this compound. Historically, fragment-based drug discovery collections have been dominated by flat, two-dimensional molecules. rsc.orgwhiterose.ac.uk There is a growing recognition of the need to explore three-dimensional (3D) molecular shapes to effectively target complex protein surfaces. nih.govrsc.org
The piperidine ring is an excellent scaffold for building 3D diversity. rsc.org Moving from a flat aromatic ring like pyridine to a saturated heterocyclic ring like piperidine dramatically increases shape diversity and complexity with only a minor increase in molecular weight. rsc.org Future research should focus on:
Systematic Exploration of Isomers: The synthesis and analysis of all possible regio- and diastereoisomers of substituted piperidines can unlock novel structural motifs. rsc.orgwhiterose.ac.uk For example, a simple disubstituted piperidine can exist in numerous cis and trans isomeric forms, each presenting a unique 3D shape for biological interaction. nih.govrsc.org
Introduction of Diverse Substituents: Utilizing modular synthetic strategies allows for the attachment of a wide variety of chemical groups at different positions on the piperidine ring. nih.govwhiterose.ac.uk This functionalization provides multiple "exit vectors" for substituents, further exploring the chemical space around the core scaffold. nih.gov
Creation of 3D Fragment Libraries: Developing libraries of small, piperidine-based fragments with high 3D character will be valuable for fragment-based screening campaigns. rsc.orgastx.com Analysis of these libraries can ensure they cover a broad range of molecular shapes and properties suitable for drug discovery programs. rsc.orgwhiterose.ac.uk
By focusing on the synthesis of structurally diverse and complex 3D piperidine frameworks, medicinal chemists can create novel molecular entities with the potential to interact with previously "undruggable" targets, ultimately leading to the development of innovative new medicines. thieme-connect.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
